molecular formula C9H11ClFNO2 B6309433 (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 2089388-86-1

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B6309433
CAS No.: 2089388-86-1
M. Wt: 219.64 g/mol
InChI Key: ULSLJWWIEKJULU-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2. It is a white to yellow powder or crystalline substance that is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride typically involves the use of specific reagents and controlled reaction conditions. One common method involves the use of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a low temperature and using a solvent such as water or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoic acids .

Scientific Research Applications

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific fluorine substitution on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLJWWIEKJULU-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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